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molecular formula C13H10N2O4 B8725342 5-Nitro-2-(pyridin-2-ylmethoxy)benzaldehyde

5-Nitro-2-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No. B8725342
M. Wt: 258.23 g/mol
InChI Key: CPTFZTNNNOCSEH-UHFFFAOYSA-N
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Patent
US07947676B2

Procedure details

2-hydroxy-5-nitrobenzaldehyde (5.0 g, 29.9 mmol), potassium carbonate (4.12 g, 29.9 mmol) and caesium carbonate (9.74 g, 29.9 mmol) were mixed in DMF (30 ml). Picolyl chloride.HCl (5.39 g, 32.9 mmol) was added and the mixture then heated at 100° C. for 5 hours. The reaction mixture was diluted with methylene chloride, washed with saturated sodium bicarbonate, dried and evaporated. Trituration of the residue in ether provided 5-nitro-2-(pyridin-2-ylmethoxy)benzaldehyde as a tan solid (4.87 g, 63%); NMR Spectrum: 5.54 (s, 2H), 7.40 (dd, 1H), 7.56 (d, 1H), 7.69 (d, 1H), 7.89 (t, 1H), 8.47-8.51 (m, 2H), 8.60 (d, 1H), 10.44 (s, 1H); Mass Spectrum: 259 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
9.74 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.39 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=[O:5].C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Cs+].[Cs+].[N:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31]Cl.Cl>CN(C=O)C.C(Cl)Cl>[N+:10]([C:7]1[CH:8]=[CH:9][C:2]([O:1][CH2:31][C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][N:25]=2)=[C:3]([CH:6]=1)[CH:4]=[O:5])([O-:12])=[O:11] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
4.12 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
caesium carbonate
Quantity
9.74 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)CCl
Step Three
Name
Quantity
5.39 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C=O)C1)OCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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